molecular formula C18H18FN2OS+ B11221686 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11221686
M. Wt: 329.4 g/mol
InChI Key: NZDYXPPETDNQIS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common method includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides under catalyst-free conditions . This multicomponent domino approach allows for the construction of the imidazo[2,1-b][1,3]thiazine scaffold with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis of heterocyclic compounds like imidazo[2,1-b][1,3]thiazines .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific structural features, such as the presence of both fluorophenyl and hydroxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18FN2OS+

Molecular Weight

329.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H18FN2OS/c19-15-9-7-14(8-10-15)18(22)13-20(16-5-2-1-3-6-16)17-21(18)11-4-12-23-17/h1-3,5-10,22H,4,11-13H2/q+1

InChI Key

NZDYXPPETDNQIS-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)SC1

Origin of Product

United States

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